N-(3-(tert-Butyl)benzyl)-1-cyclobutylmethanamine
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Overview
Description
N-(3-(tert-Butyl)benzyl)-1-cyclobutylmethanamine is an organic compound that features a tert-butyl group attached to a benzyl moiety, which is further connected to a cyclobutylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-Butyl)benzyl)-1-cyclobutylmethanamine typically involves the following steps:
Formation of the tert-butylbenzyl intermediate: This can be achieved by reacting tert-butylbenzyl chloride with a suitable nucleophile.
Cyclobutylmethanamine synthesis: Cyclobutylmethanamine can be synthesized through the reduction of cyclobutanone followed by amination.
Coupling reaction: The final step involves coupling the tert-butylbenzyl intermediate with cyclobutylmethanamine under appropriate conditions, such as using a base like sodium hydride in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-Butyl)benzyl)-1-cyclobutylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(tert-Butyl)benzyl)-1-cyclobutylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(3-(tert-Butyl)benzyl)-1-cyclobutylmethanamine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzylamine: Similar structure but lacks the cyclobutyl group.
Cyclobutylmethylamine: Similar structure but lacks the tert-butylbenzyl group.
Benzylamine: Lacks both the tert-butyl and cyclobutyl groups.
Uniqueness
N-(3-(tert-Butyl)benzyl)-1-cyclobutylmethanamine is unique due to the presence of both the tert-butylbenzyl and cyclobutylmethanamine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[(3-tert-butylphenyl)methyl]-1-cyclobutylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)15-9-5-8-14(10-15)12-17-11-13-6-4-7-13/h5,8-10,13,17H,4,6-7,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYAIRKYGYWCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CNCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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